molecular formula C8H4ClF6N3 B12340402 3-chloro-2-[(E)-2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine

3-chloro-2-[(E)-2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine

Cat. No.: B12340402
M. Wt: 291.58 g/mol
InChI Key: AAHGGHSAOSPVJU-IJUHEHPCSA-N
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Description

The compound 3-chloro-2-[(E)-2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine (molecular formula: C₈H₄ClF₆N₃; molecular weight: 291.58 g/mol) features a pyridine core substituted with a chlorine atom at position 3, a trifluoromethyl group at position 5, and a hydrazine group at position 2. The hydrazine moiety is further functionalized with a (2,2,2-trifluoroethylidene) group in an E-configuration . This structure confers unique electronic and steric properties due to the electron-withdrawing effects of the chlorine and trifluoromethyl groups, as well as the rigid geometry of the hydrazine linker.

Properties

Molecular Formula

C8H4ClF6N3

Molecular Weight

291.58 g/mol

IUPAC Name

3-chloro-N-[(E)-2,2,2-trifluoroethylideneamino]-5-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C8H4ClF6N3/c9-5-1-4(8(13,14)15)2-16-6(5)18-17-3-7(10,11)12/h1-3H,(H,16,18)/b17-3+

InChI Key

AAHGGHSAOSPVJU-IJUHEHPCSA-N

Isomeric SMILES

C1=C(C=NC(=C1Cl)N/N=C/C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=C(C=NC(=C1Cl)NN=CC(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-[(E)-2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine typically involves the reaction of a pyridine derivative with trifluoroethylidene hydrazine under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-[(E)-2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the hydrazine group .

Scientific Research Applications

3-chloro-2-[(E)-2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-chloro-2-[(E)-2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazine group can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. The trifluoromethyl groups enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related pyridine derivatives, highlighting key differences in substituents, molecular weight, and physicochemical properties:

Compound Name / ID Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Source
Target Compound - Cl (3), -CF₃ (5), -(E)-N-N=CH-CF₃ (2) C₈H₄ClF₆N₃ 291.58 High electronegativity; rigid hydrazine linker; enhanced lipophilicity
3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine - Cl (3), -CF₃ (5), -N-NH-CH₃ (2) C₇H₇ClF₃N₃ 225.60 Reduced steric bulk; weaker electron-withdrawing hydrazine substituent
SC06 (3-chloro-2-(2-((1-(4-(trifluoromethoxy)phenyl)-1H-pyrrol-2-yl)methylene)hydrazinyl)-5-(trifluoromethyl)pyridine) - Cl (3), -CF₃ (5), -N-N=CH-(pyrrole-phenyl-O-CF₃) (2) C₁₉H₁₂ClF₆N₅O 487.78 Extended aromatic system; increased π-π interaction potential; higher lipophilicity
3-Chloro-2-(3-nitro-4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (7e) - Cl (3), -CF₃ (5), -aryl-NO₂/-O-benzyl-O-CF₃ (2) C₂₁H₁₂ClF₆N₃O₃ 503.78 Nitro group enhances electron deficiency; benzyloxy group increases steric hindrance
3-Chloro-2-[(E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine - Cl (3), -CF₃ (5), -(E)-N-N=CH-CH₂-C₆H₅ (2) C₁₅H₁₁ClF₃N₃ 325.72 Conjugated propenylidene group; enhanced planarity; potential for redox activity

Biological Activity

3-Chloro-2-[(E)-2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine is a synthetic compound notable for its unique structural features and potential biological activities. With a molecular formula of C8H4ClF6N3, this compound has garnered interest in medicinal chemistry due to its possible applications in treating various diseases.

The compound features a pyridine ring substituted with trifluoromethyl and chloro groups, alongside a hydrazine moiety. The presence of trifluoroethylidene enhances its lipophilicity, potentially influencing its biological interactions.

PropertyValue
Molecular FormulaC8H4ClF6N3
Molecular Weight267.58 g/mol
IUPAC NameThis compound
CAS Number1823194-82-6

Anticancer Potential

Preliminary studies have indicated that derivatives of pyridine and hydrazine exhibit significant anticancer activity. For instance, compounds similar to this compound have been evaluated against various cancer cell lines. A notable study conducted by Almarhoon et al. involved testing a series of hydrazone derivatives against breast cancer cell lines (MCF7 and MDA-MB231), revealing promising cytotoxic effects .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors linked to cancer cell proliferation. The trifluoromethyl groups are known to enhance metabolic stability and increase the interaction with biological targets. This could lead to the modulation of signaling pathways critical for tumor growth and survival.

In Vitro Studies

In vitro assays have shown that compounds with similar structures can induce apoptosis in cancer cells. For example, a study involving hydrazone derivatives demonstrated that these compounds could significantly reduce cell viability in melanoma and ovarian cancer cell lines . The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.

Toxicological Assessments

Toxicological evaluations are crucial for determining the safety profile of new compounds. The toxicity of this compound was assessed using standard protocols. Acute toxicity tests indicated that while the compound exhibits cytotoxicity against certain cancer cells, it also poses risks at higher concentrations, necessitating further studies on dosage optimization .

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